molecular formula C23H19ClN2O5 B12344805 (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B12344805
M. Wt: 438.9 g/mol
InChI Key: DEXFORRGBDPIPX-UHFFFAOYSA-N
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Description

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-[(furan-2-yl)methyl]-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core structure. This compound is characterized by the presence of various functional groups, including a chloro-substituted phenyl ring, a furan ring, and a methoxy group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-[(furan-2-yl)methyl]-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the chromene core, followed by the introduction of the chloro and methoxy substituents. The final steps involve the formation of the imino and carboxamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-[(furan-2-yl)methyl]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-[(furan-2-yl)methyl]-8-methoxy-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-[(furan-2-yl)methyl]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure, known for its stimulant properties.

Uniqueness

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-[(furan-2-yl)methyl]-8-methoxy-2H-chromene-3-carboxamide is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C23H19ClN2O5

Molecular Weight

438.9 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide

InChI

InChI=1S/C23H19ClN2O5/c1-28-19-9-8-15(24)12-18(19)26-23-17(22(27)25-13-16-6-4-10-30-16)11-14-5-3-7-20(29-2)21(14)31-23/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

DEXFORRGBDPIPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4

Origin of Product

United States

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